molecular formula C26H31N3O4 B11309888 N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11309888
M. Wt: 449.5 g/mol
InChI Key: KDCOOQDIZWTJDX-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, piperidine, and oxazole moieties, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the 2,5-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring, usually through electrophilic aromatic substitution reactions.

    Introduction of the piperidine moiety: This can be achieved via nucleophilic substitution reactions where a piperidine derivative is introduced to the intermediate.

    Construction of the oxazole ring: This step often involves cyclization reactions, where the necessary functional groups are brought together under specific conditions to form the oxazole ring.

    Final coupling: The final step involves coupling the oxazole ring with the 2,5-dimethoxyphenyl-piperidine intermediate, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the piperidine moiety.

Scientific Research Applications

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound may be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(2,5-dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)-2-piperidin-1-ylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H31N3O4/c1-18-7-9-19(10-8-18)25-16-22(28-33-25)26(30)27-17-23(29-13-5-4-6-14-29)21-15-20(31-2)11-12-24(21)32-3/h7-12,15-16,23H,4-6,13-14,17H2,1-3H3,(H,27,30)

InChI Key

KDCOOQDIZWTJDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=C(C=CC(=C3)OC)OC)N4CCCCC4

Origin of Product

United States

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